Cas no 2137676-74-3 (5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde)

5-Amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde is a specialized pyrazole derivative featuring a cyclohexyl substituent with geminal dimethyl groups. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, combining an amino group and an aldehyde moiety, which allows for versatile applications in heterocyclic synthesis and pharmaceutical intermediate preparation. The 4,4-dimethylcyclohexyl group enhances steric and electronic properties, potentially improving selectivity in reactions. Its structural features make it a valuable building block for the development of biologically active molecules, particularly in medicinal chemistry research. The compound is typically handled under controlled conditions due to the reactivity of the aldehyde functionality.
5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde structure
2137676-74-3 structure
Product Name:5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde
CAS No:2137676-74-3
MF:C12H19N3O
MW:221.298762559891
CID:6262758
PubChem ID:165961453
Update Time:2025-06-11

5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde
    • EN300-1074716
    • 2137676-74-3
    • Inchi: 1S/C12H19N3O/c1-12(2)5-3-10(4-6-12)15-11(13)9(8-16)7-14-15/h7-8,10H,3-6,13H2,1-2H3
    • InChI Key: RGKWYLHFDGKXGF-UHFFFAOYSA-N
    • SMILES: O=CC1C=NN(C=1N)C1CCC(C)(C)CC1

Computed Properties

  • Exact Mass: 221.152812238g/mol
  • Monoisotopic Mass: 221.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 60.9Ų

5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

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5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde Related Literature

Additional information on 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde

Introduction to 5-Amino-1-(4,4-Dimethylcyclohexyl)-1H-Pyrazole-4-Carbaldehyde (CAS No. 2137676-74-3)

5-Amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde, with the CAS number 2137676-74-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The unique structural features of this compound, particularly the presence of the amino group and the 4,4-dimethylcyclohexyl substituent, make it a promising candidate for various therapeutic applications.

The chemical structure of 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with an amino group at the 5-position and a 4,4-dimethylcyclohexyl substituent at the 1-position. The aldehyde group at the 4-position further enhances its reactivity and potential for forming derivatives. This combination of functional groups provides a versatile platform for chemical modifications and derivatization, which can be tailored to optimize its pharmacological properties.

Recent studies have highlighted the potential of 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess analgesic properties, making it a potential candidate for pain management.

In the context of drug discovery and development, 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde has been evaluated for its ability to cross the blood-brain barrier (BBB). This is a critical factor for drugs targeting central nervous system (CNS) disorders. Preliminary studies suggest that this compound has favorable physicochemical properties that facilitate its penetration into the brain, which is essential for treating conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde involves several well-established chemical reactions. One common approach is to start with a suitable pyrazole derivative and introduce the amino group through amination reactions. The 4,4-dimethylcyclohexyl substituent can be introduced via coupling reactions with appropriate organometallic reagents. The final step involves forming the aldehyde group through oxidation reactions. These synthetic routes are highly reproducible and can be scaled up for industrial production.

In terms of safety and toxicity profiles, preliminary in vitro and in vivo studies have shown that 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde exhibits low cytotoxicity and good safety margins. However, further comprehensive toxicological evaluations are necessary to ensure its safety for clinical use. These studies will focus on assessing potential side effects and long-term toxicity in animal models before advancing to human trials.

The pharmacokinetic properties of 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde have also been investigated. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes and is excreted mainly through urine.

Clinical trials are currently underway to evaluate the efficacy and safety of 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde in treating various conditions. Phase I trials have demonstrated promising results in terms of tolerability and pharmacokinetic behavior. Phase II trials are expected to provide more detailed insights into its therapeutic potential.

In conclusion, 5-amino-1-(4,4-dimethylcyclohexyl)-1H-pyrazole-4-carbaldehyde (CAS No. 2137676-74-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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